
1-Dodecylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecylpyridin-2(1H)-one is an organic compound with the molecular formula C17H29NO. It is a derivative of pyridine, where a dodecyl group is attached to the nitrogen atom of the pyridine ring. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Dodecylpyridin-2(1H)-one can be synthesized through several methods. One common method involves the reaction of pyridine with dodecyl bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Dodecylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
1-Dodecylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of 1-Dodecylpyridin-2(1H)-one primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications in chemistry and biology, where it helps to solubilize compounds and facilitate reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Dodecylpyridin-2-ylidene: Another derivative of pyridine with similar surfactant properties.
1-Dodecyl-3,5-bis(pyrrolidin-1-ylcarbonyl)-1,4-dihydropyridine: Known for its use in reduction reactions.
1-Dodecylpyridin-2-ylidene methyl-oxoazanium chloride: A compound with similar structural features and applications.
Uniqueness
1-Dodecylpyridin-2(1H)-one stands out due to its specific surfactant properties, making it highly effective in solubilizing hydrophobic compounds in aqueous solutions. Its versatility in various chemical reactions and applications in different fields further highlights its uniqueness.
Propiedades
| 82493-65-0 | |
Fórmula molecular |
C17H29NO |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
1-dodecylpyridin-2-one |
InChI |
InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17(18)19/h11,13-14,16H,2-10,12,15H2,1H3 |
Clave InChI |
QUGLPZXKDYMTAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1C=CC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



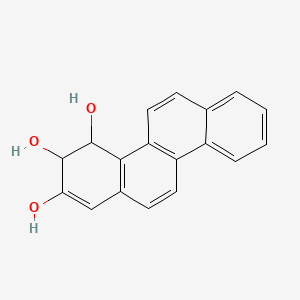

![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
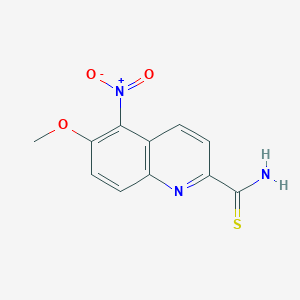
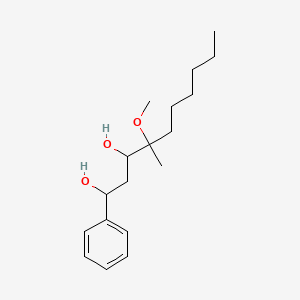
![4-[(E)-(Thiophen-2-yl)diazenyl]aniline](/img/no-structure.png)
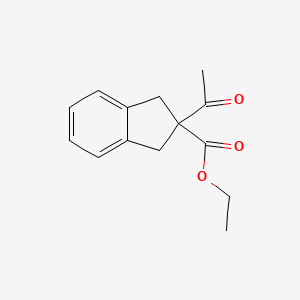

![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)
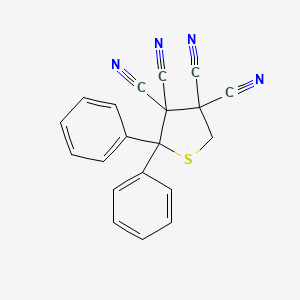
![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
